BI-4924
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Overview
Description
BI-4924 is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate in a nicotinamide adenine dinucleotide-dependent manner. This enzyme is often overexpressed in certain types of cancer, such as melanoma and triple-negative breast cancer .
Preparation Methods
The synthesis of BI-4924 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity . Industrial production methods also involve the use of advanced techniques to ensure the purity and stability of the compound .
Chemical Reactions Analysis
BI-4924 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
BI-4924 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the serine biosynthesis pathway and the role of PHGDH in various biochemical processes. In biology and medicine, this compound is used to investigate the effects of PHGDH inhibition on cancer cells, particularly those that overexpress the enzyme. It has shown promise in preclinical studies as a potential therapeutic agent for certain types of cancer . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting the serine biosynthesis pathway .
Mechanism of Action
BI-4924 exerts its effects by selectively inhibiting PHGDH, thereby disrupting the serine biosynthesis pathway. This inhibition leads to a decrease in the production of serine and other downstream metabolites, which are essential for the growth and proliferation of cancer cells. The molecular target of this compound is the active site of PHGDH, where it binds and prevents the enzyme from catalyzing the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate . This disruption of the serine biosynthesis pathway ultimately leads to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
BI-4924 is unique in its high potency and selectivity for PHGDH compared to other similar compounds. Some of the similar compounds include CBR-5884, NCT-503, PKUMDL-WQ-2101, ixocarpalactone A, α-ketothioamide derivatives, disulfiram, azacoccone E, and indole amides . While these compounds also inhibit PHGDH, this compound stands out due to its superior selectivity and stability, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJFFCPVBZSIE-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2C)C(=O)NC(CO)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O)C(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C(N2C)C(=O)N[C@H](CO)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O)C(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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